4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a derivative of 1,2,4-triazole . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Scientific Research Applications
Synthesis and Characterization of Complexes
4-Ethyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives have been studied extensively for their ability to form complexes with metals. For instance, the synthesis and characterization of new silver(I) and palladium(II) complexes with 1,2,4-triazole moieties have been detailed, demonstrating the compound's utility in creating ionic and neutral complexes with metals, characterized through various spectroscopic methods and X-ray diffraction studies (Ghassemzadeh et al., 2008).
Antimicrobial Properties
The antimicrobial potential of derivatives of this compound has been a subject of research. Studies have synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that many of these compounds exhibit good to moderate antimicrobial activity, broadening the scope of the compound's utility in medicinal chemistry (Bayrak et al., 2009).
Synthesis of Bioactive Derivatives
The compound has also been used as a core structure for the synthesis of various bioactive derivatives. For instance, new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties have been synthesized, showcasing the compound's versatility in forming structures that may act as inhibitors for specific bacterial enzymes (Bhat et al., 2016).
Synthesis of Bioactive Quinoline Derivatives
Additionally, derivatives incorporating the quinoline nucleus, known for varied biological activity, have been synthesized using this compound as a key component. These compounds have been characterized and screened for antimicrobial activities, further emphasizing the compound's importance in synthesizing biologically active molecules (D'Souza et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole scaffold have been found to exhibit antimicrobial activity . They have also been shown to affect Protein Kinase B .
Mode of Action
It’s worth noting that similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Related 1,2,4-triazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
In silico studies on similar compounds have predicted favorable pharmacokinetic properties .
Result of Action
Related 1,2,4-triazole compounds have been associated with various biological activities, including antimicrobial, antifungal, and antiviral activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
4-ethyl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-4-6-7-5(8)3-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUVYAENZGHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1554453-19-8 |
Source
|
Record name | 4-ethyl-4H-1,2,4-triazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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